ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate

Description

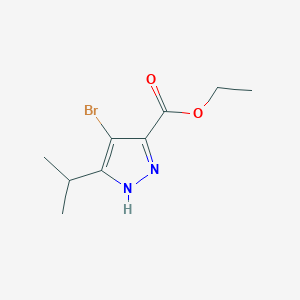

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a bromine atom at position 4, an isopropyl group at position 3, and an ethyl ester moiety at position 5. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The bromine and isopropyl substituents may influence its electronic and steric properties, impacting binding affinity and metabolic stability.

Properties

IUPAC Name |

ethyl 4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-6(10)7(5(2)3)11-12-8/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAYZTAWDUGKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with isopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole hydrides.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and pyrazole hydrides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it suitable for creating various derivatives that may exhibit distinct properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Amino derivatives |

| Oxidation | Reaction with oxidizing agents | Carboxylic acids |

| Esterification | Reaction with alcohols | Ester derivatives |

Biology

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies indicate that this compound can inhibit the growth of various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.

Medicine

The compound is being explored as a pharmacophore in drug design, particularly in developing new treatments for infectious diseases and cancer. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.

Table 2: Pharmacological Activities of this compound

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 |

| Anticancer | MCF-7 (breast cancer) | 10 |

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Derivatives

A comparative analysis of structurally analogous pyrazole derivatives highlights key differences in substituents and their implications:

*Calculated molar mass based on molecular formula.

Key Observations:

- Halogenation: Bromine at position 4 is common among analogs, but additional halogenation (e.g., bromomethyl in ) increases molecular weight and reactivity.

- Functional Groups: Esters (e.g., COOEt) versus carboxylic acids (e.g., COOH) influence solubility and stability. The ester in the target compound may improve membrane permeability compared to polar carboxylates .

Analysis of Physico-Chemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity: The isopropyl group likely increases logP compared to methyl or bromomethyl derivatives, favoring passive diffusion across biological membranes.

- Reactivity: Bromine at position 4 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in other halogenated pyrazoles .

- Spectral Data: The LC/MS m/z 331 for the aryl-substituted analog contrasts with the target’s calculated mass (273.12), highlighting the impact of aromatic vs. aliphatic substituents.

Research Findings and Functional Implications

- Synthetic Utility: Brominated pyrazoles are common intermediates. For example, the bromomethyl analog could undergo nucleophilic substitution, whereas the target’s isopropyl group may direct electrophilic attacks to other positions.

- Biological Relevance: Pyrazole-carboxylates are explored as kinase inhibitors or anti-inflammatory agents. The isopropyl group in the target compound may enhance target selectivity due to steric complementarity in binding pockets .

- Materials Science: Halogenated pyrazoles are precursors for metal-organic frameworks (MOFs). The bromine and ester groups in the target compound could enable coordination or polymerization reactions.

Conclusion this compound occupies a unique niche among pyrazole derivatives due to its balanced halogenation and steric profile. Comparative analysis with analogs underscores the critical role of substituents in modulating properties and applications.

Biological Activity

Ethyl 4-bromo-3-isopropyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two nitrogen atoms, which is characteristic of pyrazole compounds. The presence of the bromine atom and isopropyl group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor , binding to active sites and modulating enzymatic activity. Additionally, it may influence receptor functions, leading to various pharmacological effects including anti-inflammatory and anticancer activities .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

In a study by Bouabdallah et al., related pyrazole derivatives showed cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory mediators through the modulation of signaling pathways involved in inflammation .

Other Biological Activities

The compound also exhibits a range of other biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential to inhibit viral replication.

- Antidiabetic : May influence glucose metabolism .

Study on Antitumor Activity

In a recent study examining multiple pyrazole derivatives, this compound was found to exhibit significant growth inhibition in lung cancer cell lines, contributing to its classification as a potential anticancer agent .

Mechanistic Insights

Mechanistic studies suggest that the compound may exert its effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit Aurora-A kinase with an IC50 of 0.067 µM, indicating its potential as a targeted therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.